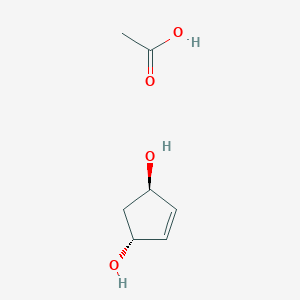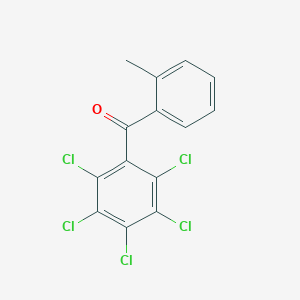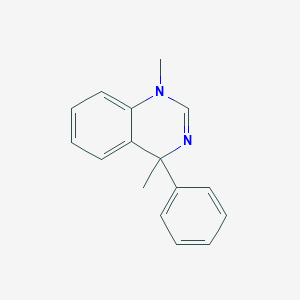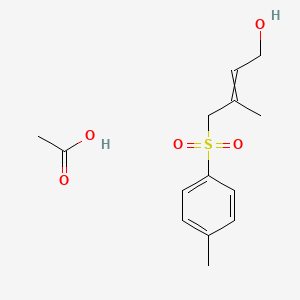
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a methyl group, a sulfonyl group, and a butenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or metal catalysts.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59830-32-9 |
|---|---|
Fórmula molecular |
C14H20O5S |
Peso molecular |
300.37 g/mol |
Nombre IUPAC |
acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol |
InChI |
InChI=1S/C12H16O3S.C2H4O2/c1-10-3-5-12(6-4-10)16(14,15)9-11(2)7-8-13;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
UYRRAMCGOIGPOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(=CCO)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


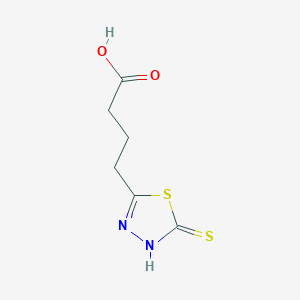
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
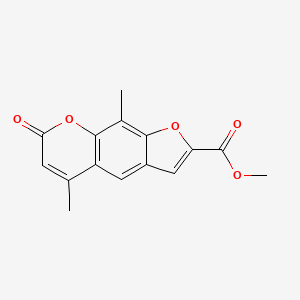
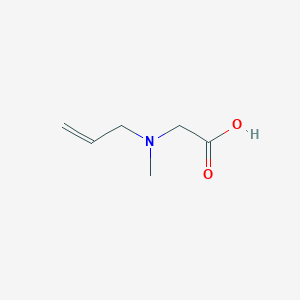
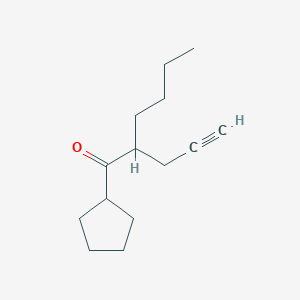
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
